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1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione
properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Veratril

CAS No.: 554-34-7

Cat. No.: S1916950

Core Chemical & Physical Properties

The following table consolidates the fundamental identifying information and physical characteristics of the

compound as reported by commercial and academic sources [1] [2] [3].

Property Value |/ Description

CAS Registry Number 554-34-7 [2] [3] [4]

IUPAC Name 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione [2]
Molecular Formula C1sH180s [1] [3]

Molecular Weight 330.33 g/mol [3] [4]

Physical Form Solid [2]

Purity Available at 98% [2]

Storage Sealed in dry, at room temperature [2] [4]
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Structural and Crystallographic Data

The molecular and crystal structure was determined experimentally using single-crystal X-ray diffraction [1]

[5]. The key parameters are summarized below.

Parameter Experimental Value

Crystal System Orthorhombic [1] [5]

Space Group Fdd2 [1] [5]

Unit Cell a=239.145(4) A, b =18.167(2) A, ¢ = 4.3139(5) A, B = 90° [1] [5]

Dimensions

Crystal Packing Stabilized by intermolecular C—H---O contacts in a herringbone arrangement [1]

[5]

This crystal structure can be visualized through the following experimental workflow:
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Experimental workflow for determining the crystal structure of TMBZ [1].

Spectroscopic Characterization

The compound was characterized using both experimental spectroscopy and computational methods [1] [5].
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Method Experimental Protocol Key Outcomes

FT-IR Experimental vibrational frequencies were A complete assignment of the

Spectroscopy obtained and compared with theoretical fundamental vibrational modes was
calculations [1]. proposed. The experimental data

showed good agreement with the
DFT-calculated harmonic frequencies

[1].

Computational The molecular geometry and vibrational The DFT-optimized geometric

Analysis (DFT) wavenumbers in the ground state were structure was consistent with the
calculated using Density Functional experimental X-ray data. The Total
Theory (DFT) at the B3LYP/6- Energy Distribution (TED) was used
311++G(d,p) level of theory in the gas to assign the vibrational fundamentals
phase [1] [5]. [1].

The overall relationship between the different characterization techniques and the information they provide is

summarized below:

FT-IR Spectroscopy Vibrational Modes

Molecular Structure

ay Diffractic Crystal Packing

Click to download full resolution via product page

Relationship between characterization techniques and the structural information they provide for TMBZ [1].

Safety and Handling

While a full safety data sheet was not detailed in the search results, the commercial supplier indicates the

following hazard information [4]:
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e Signal Word: Warning
e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)

How to Proceed with Further Research

The search results did not contain information on the biological activity, pharmacological properties, or

specific applications in drug development for this compound.

¢ For specific bioactivity data, you may need to search specialized pharmacological databases or
conduct a broader literature review focusing on "tetramethoxybenzil” or its derivatives.

¢ For practical sourcing, the commercial suppliers listed in [2], [3], and [4] can be contacted directly to
inquire about availability and request a full safety data sheet (SDS).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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